molecular formula C20H16O9 B1196237 Versiconal hemiacetal acetate CAS No. 62886-00-4

Versiconal hemiacetal acetate

カタログ番号: B1196237
CAS番号: 62886-00-4
分子量: 400.3 g/mol
InChIキー: DYJNRRXQVSJBAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Versiconal hemiacetal acetate (VHA) is a critical intermediate in the biosynthesis of aflatoxins, a group of highly toxic and carcinogenic secondary metabolites produced by Aspergillus parasiticus and Aspergillus flavus . VHA is derived from hydroxyversicolorone (HVN) via a Baeyer-Villiger monooxygenase (BVMO)-catalyzed reaction, specifically mediated by the enzyme MoxY (encoded by the moxY gene), which introduces an acetate ester group into the molecule . This reaction is stereochemically unique and forms the branched side chain characteristic of aflatoxins .

VHA is subsequently converted to versiconal (VAL) through hydrolysis by the esterase EstA (encoded by the estA/aflJ gene), releasing acetate and forming the hemiacetal alcohol . This step is part of a metabolic grid that interconnects VHA, versiconol acetate (VOAc), versiconol (VOH), and VAL, enabling flexibility in aflatoxin biosynthesis under varying cellular conditions . The enzyme versiconal cyclase (encoded by vbs) further cyclizes VAL to versicolorin B (VER B), a precursor to versicolorin A and ultimately aflatoxins .

特性

CAS番号

62886-00-4

分子式

C20H16O9

分子量

400.3 g/mol

IUPAC名

2-(2,4,6,8-tetrahydroxy-5,10-dioxo-2,3-dihydronaphtho[2,3-f][1]benzofuran-3-yl)ethyl acetate

InChI

InChI=1S/C20H16O9/c1-7(21)28-3-2-9-15-13(29-20(9)27)6-11-16(19(15)26)18(25)14-10(17(11)24)4-8(22)5-12(14)23/h4-6,9,20,22-23,26-27H,2-3H2,1H3

InChIキー

DYJNRRXQVSJBAA-UHFFFAOYSA-N

SMILES

CC(=O)OCCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O

正規SMILES

CC(=O)OCCC1C(OC2=C1C(=C3C(=C2)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O)O

同義語

versiconal hemiacetal acetate

製品の起源

United States

化学反応の分析

Enzymatic Reactions Involving Versiconal Hemiacetal Acetate

VHA participates in a metabolic grid with versiconol acetate (VOAc), versiconol (VOH), and versiconal (VHOH) .

  • Esterase Activity: VHA is converted to versiconal (VHOH) by an esterase. Research suggests the same esterase may catalyze the reaction from VOAc to VOH . Several esterase activities are associated with the conversion of VHA to VHOH . One esterase gene (estA) in Aspergillus parasiticus is associated with this conversion .

  • Reductase Activity: VHA is converted to versiconol acetate (VOAc) by a reductase . Studies indicate that the same reductase can catalyze multiple reactions within the metabolic grid, including the conversion of HVN to versicolorone (VONE) and VHOH to VOH . A gene (vrdA) encodes a reductase that catalyzes the reactions from hydroxyversicolorone to versicolorone, from this compound to versiconol acetate, and from versiconal to versiconol .

Role of estA Esterase in Aspergillus parasiticus

Studies involving the deletion of the estA gene in A. parasiticus have provided insights into the enzyme's function :

  • Deletion of estA resulted in mutants accumulating VHA and versicolorin A (VA) .

  • estA-deleted mutants showed reduced esterase activity, with approximately 90% of the esterase activity lost compared to the recipient strain .

  • The estA-encoded esterase is directly involved in the steps from VHA to VHOH and from VOAc to VOH .

Stereochemistry

The stereoconfiguration of the bis-furan moiety in aflatoxin molecules is determined by the cyclase enzyme catalyzing the reaction from VHOH to VB .

Inhibition

The conversion of VHA to VHOH, and that of VOH from VOAc, is inhibited by dichlorvos .

Analytical Methods

High-performance liquid chromatography (HPLC) is used to analyze VHA and its related compounds .

  • HPLC methods involve using a solvent system such as acetonitrile-tetrahydrofuran-water to separate and identify aflatoxin intermediates .

  • The retention times of VHA and other intermediates can be determined using HPLC .

  • HPLC can be used to monitor the enzymatic reactions involving VHA .

類似化合物との比較

Table 2: Kinetic Parameters of Enzymes Acting on VHA and Related Compounds

Enzyme Substrate Km (μM) pH Optimum Stereospecificity Reference
VHA Reductase I VHA 35.4 8.0 Preferential 2'R-VOAc formation
VHA Reductase II VHA 25.4 9.0 Preferential 2'R-VOAc formation
EstA (Esterase) VHA → VAL N/A N/A Hydrolyzes acetate group
Versiconal Cyclase VAL → VER B N/A 7.5–8.0 Cyclization with retention

Key Findings :

  • VHA reductases exhibit distinct kinetic properties, with Reductase II showing higher substrate affinity (Km = 25.4 μM) compared to Reductase I (Km = 35.4 μM) .
  • The stereochemical outcome of VHA conversion favors the 2'R isomer of VOAc, suggesting tight enzymatic control over aflatoxin chirality .
  • EstA demonstrates dual functionality, hydrolyzing both VHA to VAL and VOAc to VOH, indicating its central role in the metabolic grid .

Genetic and Regulatory Differences

  • VHA Formation: The moxY gene (a BVMO) is essential for converting HVN to VHA, a reaction absent in non-aflatoxigenic fungi .
  • VOAc and VAL Conversion : The estA/aflJ gene is conserved across Aspergillus species, with homologs like stcI in A. nidulans enabling analogous steps in sterigmatocystin biosynthesis .
  • Temporal Regulation : VHA esterase (EstA) activity is induced only under aflatoxin-producing conditions, while versiconal cyclase peaks during late growth phases (days 3–5), aligning with toxin accumulation .

Metabolic Grid Dynamics

The interconversion network among VHA, VOAc, VAL, and VOH allows Aspergillus species to bypass bottlenecks in aflatoxin biosynthesis. For example:

  • Under oxidative stress, VOAc may be shunted to VOH instead of VAL, altering flux toward different aflatoxin subtypes .
  • Racemization of VHA hemiacetal acetate can occur, complicating stereochemical outcomes but ensuring pathway robustness .

準備方法

Strain Selection and Culture Conditions

VHA is natively produced by aflatoxigenic strains of Aspergillus parasiticus. Mutant strains, such as NIAH-9, are often employed to enhance VHA accumulation by blocking downstream metabolic steps. These strains are cultured in yeast extract sucrose (YES) medium, a high-osmolarity environment that induces aflatoxin biosynthesis. To inhibit competing enzymatic activities, 100 ppm dichlorvos (dimethyl 2,2-dichlorovinyl phosphate) is added to the medium. Dichlorvos specifically targets esterases and reductases that would otherwise convert VHA into versiconol acetate (VOAc) or versiconal (VHOH). Cultures are incubated at 28°C for 7–10 days under static conditions to maximize mycelial biomass and metabolite production.

Extraction and Preliminary Purification

After incubation, mycelia are harvested via filtration and lyophilized. VHA is extracted using acetone due to its polarity and solubility properties. The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning with ethyl acetate to remove hydrophilic contaminants. The ethyl acetate phase is then evaporated, yielding a residue rich in anthraquinone pigments, including VHA.

Table 1: Key Parameters for Biosynthetic Preparation of VHA

ParameterDetailsSource
Strain Aspergillus parasiticus NIAH-9
Culture Medium YES medium (2% yeast extract, 20% sucrose)
Inhibitor 100 ppm dichlorvos
Incubation 28°C, 7–10 days
Extraction Solvent Acetone, followed by ethyl acetate partitioning

Enzymatic Conversion in Cell-Free Systems

Enzyme Preparation from Fungal Cytosol

Cell-free systems provide a controlled environment for studying VHA biosynthesis. Mycelia of Aspergillus parasiticus (e.g., strain ATCC 15517 or SRRC 2043) are homogenized in buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing protease inhibitors. The cytosol fraction is obtained via centrifugation at 20,000 × g for 30 minutes. This fraction contains enzymes such as esterases, reductases, and cyclases involved in the aflatoxin pathway.

Substrate Incubation and Product Formation

The cytosol fraction is incubated with precursors like versiconal hemiacetal alcohol (VHOH) or 1-hydroxyversicolorone in the presence of nicotinamide cofactors (NADH or NADPH). For example, VHOH is converted to VHA via esterification with acetyl-CoA, catalyzed by the estA-encoded esterase. Reactions are typically conducted at 28°C for 2–4 hours and terminated by acidification to pH 3.0 with HCl. VHA is then extracted using chloroform, which selectively partitions the compound from aqueous phases.

Table 2: Enzymatic Conversion Parameters for VHA Synthesis

ParameterDetailsSource
Enzyme Source Cytosol fraction of A. parasiticus ATCC 15517
Substrates VHOH, acetyl-CoA
Cofactors NADPH (2 mM)
Incubation 28°C, 2–4 hours
Extraction Chloroform (pH-dependent partitioning)

Chromatographic Purification Strategies

Gel Filtration Chromatography

The crude extract containing VHA is further purified using Sephadex LH-20 column chromatography. This hydrophilic resin separates compounds based on molecular size and polarity. Elution is performed with methanol or acetone-water mixtures, with VHA typically eluting in fractions 15–20 (as monitored by thin-layer chromatography).

Preparative Thin-Layer Chromatography (TLC)

Final purification is achieved using silica gel TLC plates developed in solvent systems such as chloroform:acetone:water (75:25:2, v/v/v). VHA is visualized under UV light (365 nm) as a blue-fluorescent band with an R<sub>f</sub> value of 0.4–0.5. The band is scraped, and VHA is extracted with ethyl acetate, yielding a purity >95% as confirmed by high-performance liquid chromatography (HPLC).

Table 3: Chromatographic Conditions for VHA Purification

MethodConditionsSource
Sephadex LH-20 Methanol elution; 25 × 1.5 cm column
TLC Solvent System Chloroform:acetone:water (75:25:2)
HPLC Analysis C18 column; acetonitrile:water (45:55) gradient; UV detection at 365 nm

Stereochemical and Kinetic Considerations

VHA exists as a racemic mixture due to non-enzymatic racemization under alkaline conditions. Chiral HPLC using columns such as Chiralpak AD-H resolves the (2'S)- and (2'R)-enantiomers, which form in a 1:2 ratio during enzymatic synthesis. The estA-encoded esterase shows no stereospecificity for VHA, but downstream cyclases exclusively produce (1'R,2'S)-configured intermediates. Kinetic studies reveal a K<sub>m</sub> of 12.5 µM for VHA conversion by cytosol-derived reductases, with optimal activity at pH 7.5.

Challenges and Methodological Advancements

A key challenge in VHA preparation is its instability; it rapidly dehydrates to versicolorin C (VC) under acidic conditions. To mitigate this, extraction and purification steps are performed at neutral pH and low temperatures (4°C). Recent advances include the use of Aspergillus oryzae heterologous expression systems to overproduce estA esterase, improving VHA yields by 40% in vitro. Additionally, LC-MS/MS workflows now enable quantification of VHA at nanogram levels, facilitating real-time monitoring of biosynthesis .

Q & A

Q. What is the role of versiconal hemiacetal acetate (VHA) in aflatoxin biosynthesis?

VHA is a critical intermediate in the aflatoxin B1 biosynthetic pathway. It is formed via the oxidation of hydroxyversicolorone (HVN) by cytochrome P450 monooxygenases (e.g., CypX) and the aflI gene product . VHA is subsequently hydrolyzed by the estA-encoded esterase (EC 3.1.1.94) to produce versiconal (VAL), a precursor for versicolorin A—a compound essential for forming the mutagenic difuran ring in aflatoxins . Experimental validation involves tracking isotopic labeling in Aspergillus cultures and using gene-knockout mutants to confirm pathway disruptions .

Q. How can researchers confirm the enzymatic conversion of VHA to versiconal in vitro?

The estA-encoded esterase from Aspergillus parasiticus can be purified via ammonium sulfate fractionation and chromatography (e.g., DEAE-Sepharose, hydroxylapatite). Activity assays use VHA as a substrate, with acetate release quantified via HPLC or colorimetric methods (e.g., coupled enzyme systems detecting NADH oxidation). Validation requires comparing retention times with synthetic standards and verifying product identity via NMR or mass spectrometry .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in VHA’s metabolic grid dynamics?

Q. How do researchers reconcile contradictory data on enzyme stereospecificity in VHA metabolism?

Conflicting reports on reductase stereospecificity arise from enzyme isoform variability and substrate racemization. To address this:

  • Purify isoforms via sequential chromatography (e.g., Matrex gel Green A) and test activity using enantiomerically pure VHA .
  • Use chiral HPLC to separate VOAc enantiomers and correlate ratios with reductase isoform expression levels .
  • Apply molecular docking simulations to predict active-site interactions with VHA enantiomers .

Q. What genetic manipulation strategies elucidate VHA’s role in aflatoxin regulation?

  • Gene silencing : Knock out aflJ (esterase) or aflI (oxidase) in Aspergillus to block VHA conversion, followed by LC-MS/MS analysis of accumulated intermediates .
  • Heterologous expression : Clone estA into Saccharomyces cerevisiae to test esterase activity in a non-toxigenic host .
  • Promoter-swap experiments : Overexpress aflJ under inducible promoters to study dose-dependent effects on aflatoxin yield .

Q. What analytical methods best quantify VHA in complex fungal matrices?

  • NMR spectroscopy : Identifies VHA via characteristic acetal proton signals (δ 5.2–5.5 ppm) and acetate methyl groups (δ 2.1 ppm) .
  • HPLC-MS/MS : Uses reverse-phase C18 columns with electrospray ionization (ESI−) and MRM transitions (e.g., m/z 365 → 305 for VHA) .
  • Thin-layer chromatography (TLC) : Semi-quantitative analysis with vanillin-sulfuric acid staining, though limited by low resolution for polar metabolites .

Q. How do researchers design experiments to study VHA’s enzyme kinetics and inhibition?

  • Enzyme assays : Monitor acetate release from VHA using pH-stat titration or coupled assays with acetyl-CoA synthetase .
  • Inhibition studies : Test organophosphates (e.g., dichlorvos) for competitive inhibition by varying VHA concentrations and measuring IC50 values .
  • Thermostability assays : Pre-incubate esterases at 25–45°C to assess activity loss, correlating with structural predictions from AlphaFold models .

Methodological Considerations

Q. What controls are essential when studying VHA in Aspergillus cultures?

  • Negative controls : Use non-aflatoxigenic strains (e.g., A. parasiticus ΔaflJ) to confirm pathway specificity .
  • Chemical controls : Spike cultures with deuterated VHA to correct for extraction losses during LC-MS .
  • Environmental controls : Maintain consistent temperature (28–30°C) and aw (0.95–0.98) to avoid confounding effects on gene expression .

Q. How can conflicting data on VHA’s metabolic flux be resolved?

  • Compartmental modeling : Integrate time-course LC-MS data with enzyme kinetics to predict pathway dominance under varying pH or redox conditions .
  • CRISPR-Cas9 tagging : Fuse fluorescent proteins (e.g., mCherry) to aflJ or aflI to localize enzyme activity spatially .
  • Multi-omics correlation : Link transcript levels of aflJ/aflI with metabolomic profiles across growth phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Versiconal hemiacetal acetate
Reactant of Route 2
Versiconal hemiacetal acetate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。